Azilsartan

Catalog No.
S520317
CAS No.
147403-03-0
M.F
C25H20N4O5
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azilsartan

CAS Number

147403-03-0

Product Name

Azilsartan

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)

InChI Key

KGSXMPPBFPAXLY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAK-536; TAK-536; TAK-536; Azilsartan; Azilsartan free base

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)O

The exact mass of the compound Azilsartan is 456.14337 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azilsartan in Hypertension Treatment

Azilsartan in Cocrystal Formation

Azilsartan in Analytical Methods for Estimation in Pharmaceutical Formulation

Azilsartan in Treatment of Left Ventricular Diastolic Dysfunction

Azilsartan in Pleiotropic Cardiometabolic Effects

Azilsartan in Chemometric Methods for Simultaneous Determination

Azilsartan is an angiotensin II receptor antagonist primarily used for the treatment of hypertension. It is marketed as a prodrug, azilsartan medoxomil, which is hydrolyzed in the gastrointestinal tract to its active form, azilsartan. This compound selectively binds to the angiotensin II type 1 receptor (AT1), blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thus leading to a decrease in blood pressure. Azilsartan has a high affinity for AT1 receptors, with over 10,000 times greater affinity compared to AT2 receptors, which are involved in cardiovascular homeostasis .

Toxicity:

Studies indicate that Azilsartan is generally well-tolerated, with the most common side effect being diarrhea []. However, as with any medication, potential side effects and drug interactions exist. Consulting a healthcare professional before using Azilsartan is crucial.

The primary chemical reaction involving azilsartan is its conversion from azilsartan medoxomil through hydrolysis. This reaction is catalyzed by esterases present in the gastrointestinal tract and liver. The hydrolysis process transforms azilsartan medoxomil into azilsartan, which then exerts its pharmacological effects by inhibiting the actions of angiotensin II at the AT1 receptor .

Additionally, azilsartan undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, leading to the formation of two inactive metabolites: metabolite M-I and metabolite M-II .

Azilsartan exhibits significant antihypertensive activity by blocking angiotensin II's action on AT1 receptors. Clinical studies have shown that it can inhibit the pressor effects of angiotensin II infusion significantly. At a dose of 32 mg, azilsartan can inhibit approximately 90% of the maximal pressor effect at peak plasma concentrations and about 60% at 24 hours post-administration . The drug also causes a dose-dependent decrease in peripheral vascular resistance and smooth muscle tone, contributing to its effectiveness in lowering blood pressure .

The synthesis of azilsartan involves several steps:

  • Starting Materials: The synthesis begins with specific precursors that undergo a series of reactions.
  • Hydrolysis: Azilsartan medoxomil is hydrolyzed to yield azilsartan.
  • Reactions: The synthesis may involve reactions such as amidation and cyclization under controlled conditions to produce the final compound.
  • Purification: The final product is purified through filtration and drying processes.

An example reaction includes treating azilsartan with medoxomil alcohol in the presence of tosyl chloride to form azilsartan medoxomil .

Azilsartan is primarily used in clinical settings for managing hypertension. It offers advantages over traditional angiotensin-converting enzyme inhibitors (ACE inhibitors) by minimizing side effects such as cough and angioedema. Azilsartan can be administered without dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option for hypertension management .

Several compounds share similarities with azilsartan in their mechanism of action as angiotensin II receptor antagonists. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
LosartanAngiotensin II receptor antagonistFirst ARB developed; unique active metabolite
ValsartanAngiotensin II receptor antagonistLong half-life; often used in heart failure
OlmesartanAngiotensin II receptor antagonistHigh selectivity for AT1 receptors
TelmisartanAngiotensin II receptor antagonistAdditional effects on metabolic syndrome
IrbesartanAngiotensin II receptor antagonistEffective in diabetic nephropathy

Uniqueness of Azilsartan:

  • Azilsartan exhibits a longer duration of action due to its slow dissociation from AT1 receptors compared to other angiotensin II receptor blockers.
  • It has a favorable pharmacokinetic profile with high bioavailability and minimal side effects related to renal function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless prisms from ethanol

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

456.14336975 Da

Monoisotopic Mass

456.14336975 Da

Heavy Atom Count

34

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).

Appearance

Solid powder

Melting Point

212-214 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9NUX55P23

Drug Indication

Azilsartan, commercially formulated as azilsartan medoxomil, is an angiotensin-receptor blocking (ARB) agent. The drug is also commercially available as a combination therapy with chlorthalidone. Azilsartan received FDA approval in 2011 as an antihypertensive agent. It is a useful agent for antihypertensive treatment as monotherapy or combination therapy with other blood pressure-lowering agents in patients 18 years of age or older. According to the 2017 ACC/AHA/AAPA/ABC/ACPM/AGS/APhA/ASH/ASPC/NMA/PCNA Guideline for the Prevention, Detection, Evaluation, and Management of High Blood Pressure in Adults, ARBs such as azilsartan are recommended as first-line agents when initiating antihypertensive therapy. ARBs are considered equally efficacious as angiotensin-converting enzyme (ACE) inhibitors, which are also first-line antihypertensive agents along with thiazide diuretics and calcium-channel blockers.

Livertox Summary

Azilsartan is an angiotensin II receptor blocker (ARB) used in the therapy of hypertension. It is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin II Type 1 Receptor Blockers; Angiotensin Receptor Blockers
Angiotensin II Receptor Antagonists

Therapeutic Uses

Edarbi is an angiotensin II receptor blocker (ARB) indicated for the treatment of hypertension to lower blood pressure. Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. These benefits have been seen in controlled trials of antihypertensive drugs from a wide variety of pharmacologic classes, including the class to which this drug principally belongs. /Included in US product label/
Edarbi may be used alone or in combination with other antihypertensive agents.
Both angiotensin II receptor antagonists /eg, azilsartan/ and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/

Mechanism of Action

Azilsartan medoxomil is a newly approved angiotensin receptor blocker (ARB) reported to lower 24 hr blood pressure more effectively than maximally recommended doses of older ARBs. Although azilsartan is considered to be an unusually potent angiotensin II type 1 (AT1) receptor antagonist, little is known about the potential pleiotropic effects of this molecule. /The purpose of this study was to investigate/ pleiotropic features of azilsartan in cell-based assay systems independent of its effects on blood pressure. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and exerted greater effects than valsartan on expression of genes encoding peroxisome proliferator-activated receptor-a (PPARa), PPARd, leptin, adipsin, and adiponectin. The effects of azilsartan on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically stimulate PPAR activity in cell-based transactivation assays. Azilsartan also potently inhibited vascular cell proliferation in the absence of exogenously supplemented angiotensin II. In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 umol/L, whereas valsartan showed little or no antiproliferative effects at concentrations below 10 umol/L. Antiproliferative effects of azilsartan were also observed in cells lacking AT1 receptors. In addition, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hr after washout of drug from the incubation media. These findings suggest that azilsartan can function as a pleiotropic ARB with potentially beneficial effects on cellular mechanisms of cardiometabolic disease through actions that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure.
Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation.

Absorption Distribution and Excretion

In rats, minimal azilsartan-associated radioactivity crossed the blood-brain barrier. Azilsartan passed across the placental barrier in pregnant rats and was distributed to the fetus.
The volume of distribution of azilsartan is approximately 16 L. Azilsartan is highly bound to human plasma proteins (>99%), mainly serum albumin. Protein binding is constant at azilsartan plasma concentrations well above the range achieved with recommended doses.
Following an oral dose of C-labeled azilsartan medoxomil, approximately 55% of radioactivity was recovered in feces and approximately 42% in urine, with 15% of the dose excreted in urine as azilsartan. The elimination half-life of azilsartan is approximately 11 hours and renal clearance is approximately 2.3 mL/min. Steady-state levels of azilsartan are achieved within five days, and no accumulation in plasma occurs with repeated once-daily dosing.
Azilsartan medoxomil is hydrolyzed to azilsartan, the active metabolite, in the gastrointestinal tract during absorption. Azilsartan medoxomil is not detected in plasma after oral administration. Dose proportionality in exposure was established for azilsartan in the azilsartan medoxomil dose range of 20 mg to 320 mg after single or multiple dosing. The estimated absolute bioavailability of azilsartan following administration of azilsartan medoxomil is approximately 60%. After oral administration of azilsartan medoxomil, peak plasma concentrations (Cmax) of azilsartan are reached within 1.5 to 3 hours. Food does not affect the bioavailability of azilsartan.
For more Absorption, Distribution and Excretion (Complete) data for Azilsartan (8 total), please visit the HSDB record page.

Metabolism Metabolites

Azilsartan medoxomil is rapidly hydrolysed to the active moiety azilsartan by esterases in the gastrointestinal tract and/or during drug absorption. Based on vitro studies, the enzymes involved in the hydrolysis of azilsartan medoxomil to azilsartan in human plasma, and in human liver and small intestinal cytosol seem to be similar to those involved in the hydrolysis of olmesartan medoxomil. Currently, no drug interactions are listed for the hydrolysis of azilsartan medoxomil. The enzyme carboxymethylenebutenolidase is a recently discovered hydrolysis mechanism for azilsartan medoxomi in the intestine and liver, but no interactions with other drugs have been reported for this enzyme in the Metabolism and Transport Drug Interaction Database (DIDB). Also no interactions have been reported for human serum albumin or arylesterases. Since there are multiple esterase pathways involved in the conversion of azilsartan medoxomil to azilsartan, the potential for interactions via this pathway is considered to be minimal. The metabolites M-I and M-II were formed by decarboxylation and dealkylation of azilsartan, respectively, and are pharmacologically inactive. CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 are all capable of metabolising azilsartan. However, CYP2C9 showed the highest activity in metabolising azilsartan to M-II and CYP2C8 in metabolising azilsartan to M-I.
Azilsartan is metabolized to two primary metabolites. The major metabolite in plasma is formed by O-dealkylation, referred to as metabolite M-II, and the minor metabolite is formed by decarboxylation, referred to as metabolite M-I. Systemic exposures to the major and minor metabolites in humans were approximately 50% and less than 1% of azilsartan, respectively. M-I and M-II do not contribute to the pharmacologic activity of Edarbi. The major enzyme responsible for azilsartan metabolism is CYP2C9.

Associated Chemicals

Azilsartan kamedoxomil; 863031-24-7
Azilsartan medoxomil; 863031-21-4

Wikipedia

Azilsartan

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue Edarbi as soon as possibl. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus
Drugs that act directly on the renin-angiotensin system (e.g., ACE inhibitors, angiotensin II receptor antagonists) reduce fetal renal function and increase fetal and neonatal morbidity and mortality when used in pregnancy during the second and third trimesters. ACE inhibitors also may increase the risk of major congenital malformations when administered during the first trimester of pregnancy. Azilsartan should be discontinued as soon as possible when pregnancy is detected, unless continued use is considered life-saving. Nearly all women can be transferred successfully to alternative therapy for the remainder of their pregnancy.
Use of drugs that affect the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Edarbi as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.
Because symptomatic hypotension may occur in patients with an activated renin-angiotensin system (e.g., patients with volume or salt depletion secondary to high doses of diuretics), azilsartan should be initiated in such patients after volume or salt depletion is corrected, or a lower initial dose of the drug should be used. If hypotension occurs in patients receiving azilsartan medoxomil, the patient should be placed in the supine position and, if necessary, an IV infusion of 0.9% sodium chloride injection should be administered. Transient hypotension is not a contraindication to additional doses of azilsartan, and therapy with the drug can be cautiously reinstated after blood pressure has been stabilized (e.g., with volume expansion).
For more Drug Warnings (Complete) data for Azilsartan (14 total), please visit the HSDB record page.

Biological Half Life

The half-life of azilsartan in plasma was between 4 and 6 hr in rats and dogs and approximately 12 hr in humans.
The elimination half-life of azilsartan is approximately 11 hours ... .

Methods of Manufacturing

Preparation: T. Naka, Y. Inada, European Patent Office patent 0520423; eidem, United States of America patent 5243054 (1992, 1993 both to Takeda).

Analytic Laboratory Methods

The recently approved angiotensin II receptor blocker, azilsartan medoxomil (AZL), was determined spectrophotometrically and spectrofluorimetrically in its combination with chlorthalidone (CLT) in their combined dosage form. The UV-spectrophotometric technique depends on simultaneous measurement of the first derivative spectra for AZL and CLT at 286 and 257 nm, respectively, in methanol. The spectrofluorimetric technique depends on measurement of the fourth derivative of the synchronous spectra intensities of AZL in presence of CLT at 298 nm in methanol. The effects of different solvents on spectrophotometric and spectrofluorimetric responses were studied. For, the spectrofluorimetric study, the effect of pH and micelle-assisted fluorescence enhancement were also studied. Linearity, accuracy, and precision were found to be satisfactory over the concentration ranges of 8-50 ug mL(-1) and 2-20 ug mL(-1) for AZL and CLT, respectively, in the spectrophotometric method as well as 0.01-0.08 ug mL(-1) for AZL in the spectrofluorimetric method. The methods were successfully applied for the determination of the studied drugs in their co-formulated tablets. The developed methods are inexpensive and simple for the quality control and routine analysis of the cited drugs in bulk and in pharmaceuticals.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg -30 °C (59 deg -86 °F).
Conditions for safe storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Since the use of potassium supplements and potassium-containing salt substitutes with an angiotensin II receptor antagonist (e.g., azilsartan medoxomil) can increase the potential for hyperkalemia, some clinicians have suggested that concomitant administration of these agents with azilsartan medoxomil should be avoided.
Since the use of potassium-sparing diuretics (i.e., amiloride, spironolactone, triamterene) with an angiotensin II receptor antagonist (i.e., azilsartan medoxomil) can increase the potential for hyperkalemia, some clinicians have suggested that concomitant administration of these drugs with azilsartan medoxomil should be avoided.
Concomitant treatment with nonsteroidal anti-inflammatory agents (NSAIAs), including selective cyclooxygenase-2 (COX-2) inhibitors, and angiotensin II receptor antagonists may result in deterioration of renal function, including possible acute renal failure, in patients who are geriatric, volume-depleted (including those on diuretic therapy), or have compromised renal function. These effects usually are reversible. Renal function should be periodically monitored in patients receiving azilsartan and NSAIA therapy. The antihypertensive effect of azilsartan may be attenuated in patients receiving NSAIAs, including selective COX-2 inhibitors.
Reversible increases in serum creatinine, which may occur in patients receiving azilsartan medoxomil, may be larger in patients also receiving hydrochlorothiazide.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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